REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:11][CH2:12]O>S(=O)(=O)(O)O>[NH2:1][C:2]1[C:3]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
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6.4 g
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Type
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reactant
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Smiles
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NC=1C(=NC=CC1)C(=O)O
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Name
|
|
Quantity
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26 mL
|
Type
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reactant
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Smiles
|
CCO
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Name
|
|
Quantity
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8 mL
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Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 days
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Duration
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2 d
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CONCENTRATION
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Details
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the mixture is concentrated to about 15-20 mL
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Type
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ADDITION
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Details
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poured into 20 g of ice
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Type
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TEMPERATURE
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Details
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while cooling in an ice bath
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Type
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FILTRATION
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Details
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The resulting brown precipitate is filtered off
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Type
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EXTRACTION
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Details
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the filtrate is extracted with ether (4×60 mL)
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Type
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WASH
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Details
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The combined ether extracts are washed with brine (4×60 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow/brown solid
|
Type
|
FILTRATION
|
Details
|
from the above filtration
|
Type
|
CUSTOM
|
Details
|
the whole is triturated with cold ether
|
Name
|
|
Type
|
product
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Smiles
|
NC=1C(=NC=CC1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |